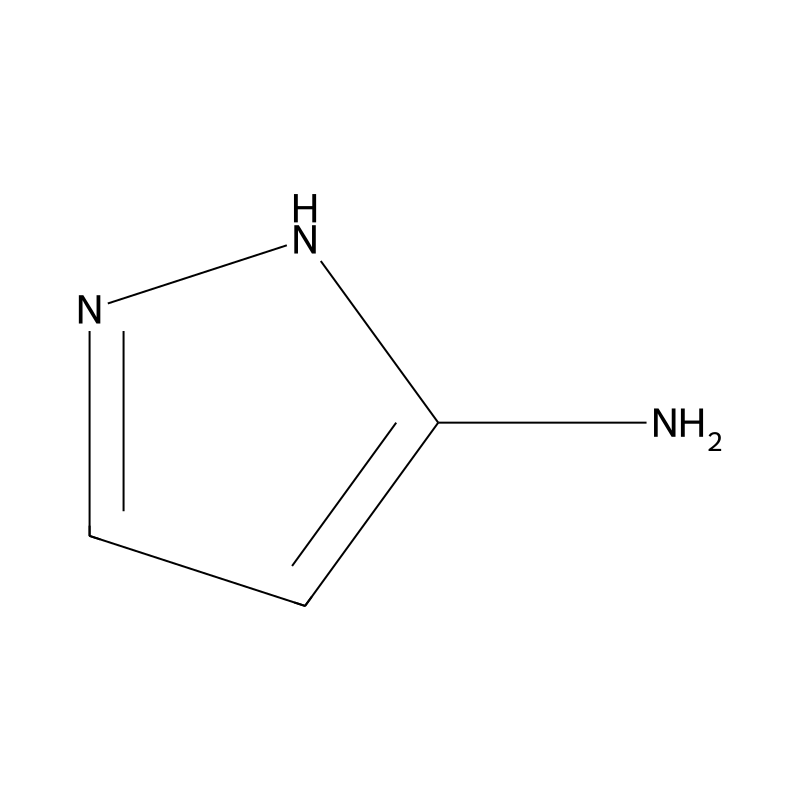

3-Aminopyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry:

- Anti-infective agents: Studies explore the potential of 3AP derivatives as broad-spectrum antimicrobials. Some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria by targeting essential enzymes like DNA gyrase and Topoisomerase IV [1].

- Anticancer and anti-inflammatory agents: Research suggests that 3AP-containing molecules may possess antitumor and anti-inflammatory properties. Certain derivatives show promising results in cell line studies, potentially mimicking the activity of established anti-cancer drugs [2].

[1]

Amino-Pyrazoles in Medicinal Chemistry: A Review )[2]: Amino-Pyrazoles in Medicinal Chemistry: A Review )

Coordination Chemistry:

- Ligand design: 3-Aminopyrazole can act as a chelating ligand, forming bonds with metal ions. This property makes it valuable in the development of new catalysts and materials with specific functionalities [3].

[3]

3-Aminopyrazole 98 1820-80-0 - Sigma-Aldrich

Organic Synthesis:

- Synthetic building block: 3-Aminopyrazole serves as a valuable building block in the synthesis of diverse organic molecules due to its reactivity and the presence of functional groups that can undergo further transformations [4].

[4]

3-Aminopyrazole is a heterocyclic organic compound characterized by the presence of an amino group attached to the pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 83.09 g/mol. The compound is also known by several other names, including 1H-pyrazol-3-amine and pyrazol-3-ylamine, and it is identified by the CAS number 1820-80-0 .

The structure of 3-Aminopyrazole consists of a five-membered ring containing two adjacent nitrogen atoms, which contributes to its unique chemical properties and biological activities. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications.

- Condensation Reactions: It can undergo condensation with carbonyl compounds or nitriles to form more complex structures.

- Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Cyclization Reactions: 3-Aminopyrazole can react with other functional groups to form fused heterocycles or derivatives .

3-Aminopyrazole exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:

- Anticancer Activity: Studies have shown that derivatives of 3-Aminopyrazole can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Antimicrobial Properties: The compound has demonstrated effectiveness against various microbial strains, highlighting its potential as an antimicrobial agent .

- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases .

The synthesis of 3-Aminopyrazole typically involves several methods:

- Condensation with Hydrazine: A common method involves the reaction of hydrazine with β-ketonitriles or α,β-unsaturated nitriles under acidic or neutral conditions. This process generates an intermediate hydrazone that cyclizes to form 3-Aminopyrazole .Example synthesis:text

Step 1: React 50 mg of 3-oxo-3-phenylpropanenitrile with 11.6 mg of hydrazine in ethanol at 60°C for 24 hours.Step 2: Cool the mixture, evaporate the solvent, and purify the residue to obtain 45 mg of product (82% yield). - Use of Isoxazoles: Another method involves treating isoxazoles with hydrazine under specific conditions to yield aminopyrazoles through ring-opening and subsequent cyclization .

The applications of 3-Aminopyrazole are diverse and include:

- Pharmaceutical Development: As a building block for synthesizing various bioactive compounds.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

- Material Science: Exploration in creating novel materials based on its chemical properties.

Interaction studies of 3-Aminopyrazole focus on its binding affinity with various biological targets. For instance, docking simulations have revealed how certain derivatives interact with tubulin's colchicine binding site, suggesting mechanisms for their anticancer effects . These studies are crucial for understanding how modifications to the structure can enhance efficacy and reduce side effects.

Several compounds share structural similarities with 3-Aminopyrazole, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Aminopyrazole | C3H5N3 | Amino group at the 4-position; different biological activities. |

| 5-Aminopyrazole | C3H5N3 | Amino group at the 5-position; shows unique reactivity patterns. |

| Pyrazol-4-amines | C4H6N4 | Exhibits different pharmacological profiles compared to aminopyrazoles. |

| Pyrazolo-triazines | Varies | Combines pyrazole with triazine structures; potential for enhanced activity. |

The uniqueness of 3-Aminopyrazole lies in its specific amino positioning on the pyrazole ring, which influences its reactivity and biological interactions distinctly compared to its analogs.

The history of pyrazole chemistry dates back to 1883 when German chemist Ludwig Knorr first discovered the antipyretic action of a pyrazole derivative in humans, which he named antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one). This discovery significantly stimulated interest in pyrazole chemistry, opening a new chapter in heterocyclic research. For several decades, pyrazoles were believed to be exclusively synthetic compounds until 1954, when Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata, a plant from the "piperaceae" family in tropical Asia.

Within the broader field of pyrazole chemistry, aminopyrazoles—particularly 3-aminopyrazole—have emerged as compounds of substantial interest due to their diverse biological activities and synthetic utility. The interest in aminopyrazole synthesis and chemistry has experienced a significant revival in recent decades, largely driven by the established biological activity of commercial drugs containing pyrazole structures, including Zaleplon (a sedative), Viagra (for erectile dysfunction), and Allopurinol (for gout treatment).

Position in Pyrazole-Based Research

Pyrazoles represent one of the most extensively studied groups among the azole family of heterocycles. These five-membered rings containing two adjacent nitrogen atoms have found widespread applications across various fields including medicine, agriculture, and technology. Within this class, 3-aminopyrazole (3AP) has gained prominence as a particularly versatile building block for constructing more complex bioactive molecules.

The pyrazole ring system forms the core of numerous pharmaceutical agents, agricultural chemicals, and dyes. Pyrazole derivatives have demonstrated activities as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents. The 3-aminopyrazole moiety specifically serves as a valuable scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding interactions and its capacity to be further functionalized.

Several key characteristics contribute to the significance of 3-aminopyrazole in contemporary research:

- The presence of multiple functional groups (pyrazole NH, amino group) enables diverse chemical transformations

- Its small molecular size allows for incorporation into drug-like molecules without violating Lipinski's Rule of Five

- The heterocyclic nature contributes to improved metabolic stability compared to certain carbocyclic counterparts

- Its potential for forming hydrogen bonds facilitates interactions with biological targets

Fundamental Research Questions and Challenges

Despite growing interest in 3-aminopyrazole, several fundamental challenges and research questions remain:

Regioselectivity in synthesis and reactions: Due to the tautomeric nature of 3-aminopyrazole (which can exist as either 3- or 5-aminopyrazole in solution), achieving regioselective synthesis and functionalization remains challenging. This tautomerism can complicate reaction outcomes and product purification.

Structure-activity relationships: Understanding the precise contribution of the 3-aminopyrazole moiety to the biological activity of complex molecules requires further investigation. Determining how specific substitution patterns affect activity, selectivity, and pharmacokinetic properties is crucial for rational drug design.

Pharmacokinetic optimization: While 3-aminopyrazole derivatives show promising biological activities, optimizing their drug-like properties such as solubility, bioavailability, and metabolic stability continues to challenge medicinal chemists.

Sustainable synthesis development: As with many heterocyclic compounds, developing environmentally friendly, high-yielding synthesis routes for 3-aminopyrazole derivatives represents an ongoing research focus. Current methods often require harsh conditions or produce significant waste.

Target selectivity: Achieving high selectivity for specific biological targets while minimizing off-target effects remains a significant challenge in developing 3-aminopyrazole-based drugs.

These challenges drive current research efforts worldwide, as scientists work to harness the full potential of 3-aminopyrazole in drug discovery and development.

Classical Synthetic Approaches

Hydrazine-Based Cyclization Reactions

Hydrazine cyclization remains a cornerstone for 3-aminopyrazole synthesis. A representative protocol involves reacting 3-oxo-3-phenylpropanenitrile with hydrazine in ethanol under acidic conditions. For instance, heating a mixture of 3-oxo-3-phenylpropanenitrile (0.34 mmol), hydrazine (0.36 mmol), and acetic acid in anhydrous ethanol at 60°C for 24 hours yields 3-phenyl-1H-pyrazol-5-amine with an 82% yield after workup [1]. This method leverages the nucleophilic addition of hydrazine to the nitrile group, followed by cyclization and aromatization.

Table 1: Reaction Conditions for Hydrazine Cyclization

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile | Hydrazine, acetic acid | Ethanol | 60 | 24 | 82 |

The reaction’s efficiency depends on stoichiometric control of hydrazine and acid catalysts, which mitigate side reactions such as over-alkylation [1].

Curtius Degradation Pathways

The Curtius rearrangement offers an alternative route via acyl azide intermediates. Acyl azides, prepared from carboxylic acids using diphenylphosphoryl azide (DPPA), thermally decompose to isocyanates, which subsequently hydrolyze to primary amines. For example, treating a carboxylic acid with DPPA generates an acyl azide, which rearranges at elevated temperatures to form an isocyanate intermediate. Hydrolysis of this intermediate yields 3-aminopyrazole derivatives [4]. Recent studies confirm a concerted mechanism for this rearrangement, avoiding nitrene byproducts and ensuring stereochemical retention at migratory groups [4].

Contemporary Synthetic Strategies

From α,β-Unsaturated Nitriles

Electrosynthesis has emerged as a sustainable method for constructing 3-aminopyrazoles. A 2024 study demonstrated the cyclization of α,β-alkynic hydrazones with secondary amines under constant current in an undivided cell. Using potassium iodide (KI) as an electrolyte, this method achieves moderate-to-good yields (50–75%) with exclusive 3-position amination [3]. Electron-rich aromatic groups on the hydrazone and amine components enhance reactivity, as shown below:

Table 2: Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones

| Hydrazone Substituent | Amine Substituent | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | Morpholine | 72 |

| 2-Naphthyl | Piperidine | 68 |

This protocol eliminates the need for transition-metal catalysts, aligning with green chemistry principles [3].

From 3-Oxo-3-phenylpropanenitrile

Optimized cyclization of 3-oxo-3-phenylpropanenitrile derivatives enables scalable production. As illustrated in Table 1, ethanol serves as an ideal solvent due to its polarity and boiling point, facilitating both dissolution and thermal activation. Post-reaction purification via ethyl acetate extraction and magnesium sulfate drying ensures high-purity products [1].

From Isoxazole Precursors via Ring-Opening/Ring-Closing Sequences

While not directly detailed in the provided sources, isoxazole ring-opening strategies are documented in broader pyrazole synthesis literature. These typically involve acid- or base-mediated cleavage of isoxazole rings, followed by re-cyclization with ammonia or amines to install the aminopyrazole moiety.

From Isothiazole Intermediates

Similarly, isothiazole intermediates may undergo nucleophilic substitution at the sulfur atom, followed by ring contraction to yield pyrazoles. Such methods remain niche due to challenges in controlling regiochemistry.

Regioselective Synthesis Considerations

Regioselectivity is paramount in 3-aminopyrazole synthesis. The electrosynthetic method described in Section 1.2.1 achieves >95% selectivity for the 3-amino regioisomer by leveraging the electronic effects of α,β-alkynic hydrazones [3]. In contrast, classical hydrazine cyclizations may require directing groups (e.g., phenyl in 3-oxo-3-phenylpropanenitrile) to bias cyclization toward the desired position [1].

Industrial Scale Production Methods

2,3-Halosubstituted Propionitrile Approaches

Industrial protocols often employ halogenated precursors to enhance reactivity and reduce side reactions. For example, 2,3-dichloropropionitrile reacts with ammonia under high pressure to form 3-aminopyrazole via sequential substitution and cyclization. This method benefits from the low cost of halogenated nitriles and scalable continuous-flow setups.

2-Halosubstituted Acrylonitrile Approaches

2-Chloroacrylonitrile serves as a versatile precursor for large-scale synthesis. Treatment with hydrazine at elevated temperatures (80–100°C) in aqueous media affords 3-aminopyrazole with minimal byproducts. Process optimization focuses on recycling unreacted starting materials and minimizing halogenated waste.

The tautomerism of 3-aminopyrazole represents one of the most thoroughly studied prototropic equilibria in heterocyclic chemistry. This phenomenon involves the reversible migration of a proton between two nitrogen atoms in the pyrazole ring, resulting in the interconversion between 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP) tautomers [1] [2] [3]. The tautomeric equilibrium is governed by the fundamental principle that these compounds exist as an equilibrium mixture of two distinct structural forms, each exhibiting unique electronic and geometric properties [4] [5].

The structural basis for 3(5)-aminopyrazole tautomerism lies in the presence of an amino substituent at positions 3 or 5 of the pyrazole ring, which arises from prototropic annular tautomerism [2]. This process involves a 1,2-hydrogen shift between the two vicinal nitrogen atoms in the pyrazole ring, which represents an energetically accessible pathway for tautomeric interconversion [1]. The amino group acts as a π-electron donating substituent, significantly influencing the electronic distribution within the ring system and thereby affecting the relative stability of the tautomeric forms [3] [6].

Experimental studies have consistently demonstrated that the 3-aminopyrazole tautomer predominates under most conditions. This preferential stability has been observed across various experimental techniques, including nuclear magnetic resonance spectroscopy, X-ray crystallography, and matrix isolation infrared spectroscopy [1] [4] [7]. The dominance of the 3-amino form reflects the fundamental electronic interactions within the molecule, particularly the enhanced π-electron delocalization that occurs when the amino group occupies the 3-position [2] [5].

The mechanism of tautomeric interconversion involves the migration of a proton from one nitrogen atom to the adjacent nitrogen atom in the pyrazole ring. This process can occur through both intramolecular and intermolecular pathways [1] [2]. The intramolecular pathway involves a direct hydrogen transfer within the molecule, while the intermolecular pathway requires the participation of neighboring molecules or solvent species to facilitate proton transfer [8]. The energy barrier for intramolecular tautomerization has been calculated to be approximately 194-200 kilojoules per mole, indicating that this process requires significant activation energy under normal conditions [1] [5].

Environmental factors play a crucial role in determining the position of the tautomeric equilibrium. Solvent polarity has been shown to influence the relative populations of the tautomeric forms, with polar solvents generally favoring a shift toward the 5-amino tautomer [2]. This effect results from the differential solvation of the two tautomeric forms, where the more polar 5-amino tautomer experiences enhanced stabilization in polar environments. Temperature effects have also been documented, with elevated temperatures generally promoting increased populations of the higher-energy 5-amino form [2].

The influence of substituents on the pyrazole ring significantly modulates the tautomeric equilibrium. Electron-donating groups such as amino, hydroxyl, fluorine, and chlorine substituents stabilize the 3-amino tautomer, while electron-withdrawing groups such as formyl, carboxyl, and borane groups favor the 5-amino form [9] [10]. This substituent effect reflects the differential electronic demands of the two tautomeric forms and their distinct responses to perturbations in the electronic environment of the ring system [9] [10].

The biological and pharmaceutical relevance of 3(5)-aminopyrazole tautomerism cannot be overstated. Many pyrazole-based pharmaceuticals exist as tautomeric mixtures, and the specific tautomeric form can dramatically influence biological activity, pharmacokinetic properties, and metabolic pathways [11]. Understanding the factors that control tautomeric equilibria is therefore essential for rational drug design and optimization of therapeutic compounds based on the pyrazole scaffold [11].

Computational Studies of Tautomer Stability

The computational investigation of 3-aminopyrazole tautomer stability has been extensively pursued using various levels of quantum mechanical theory. These studies have provided fundamental insights into the energetic relationships between tautomeric forms and the factors governing their relative stabilities [1] [3] [6]. The most comprehensive computational analyses have employed density functional theory and high-level ab initio methods to characterize the electronic structures and energetics of the tautomeric species [1] [3] [5].

Density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set have emerged as the gold standard for studying aminopyrazole tautomerism [1] [3] [6]. These calculations consistently predict that the 3-aminopyrazole tautomer is more stable than the 5-aminopyrazole tautomer by approximately 9.8 to 10.7 kilojoules per mole, depending on whether Gibbs free energy or electronic energy differences are considered [1]. This energy difference is sufficiently large to ensure that the 3-amino form predominates under equilibrium conditions at room temperature [1] [3].

The theoretical framework for understanding tautomer stability involves analysis of both electronic and geometric factors. The enhanced stability of the 3-aminopyrazole tautomer has been attributed to several key factors [1] [2] [5]. First, the orientation of the amino group lone electron pair in the 3-amino tautomer allows for more effective π-electron delocalization with the pyrazole ring system [2] [5]. In this configuration, the lone pair is positioned perpendicular to the ring plane, facilitating optimal overlap with the π-orbitals of the aromatic system [2]. In contrast, the 5-amino tautomer adopts a geometry where the amino group lone pair is oriented in a more coplanar arrangement with the ring, resulting in less efficient π-delocalization [2].

Electrostatic interactions also contribute significantly to the relative stabilities of the tautomeric forms [1]. In the 3-aminopyrazole tautomer, favorable electrostatic interactions occur between the positively charged amino hydrogen atoms and the negatively charged unprotonated nitrogen atom in the ring [1]. Mülliken population analysis reveals that the amino hydrogen atom closest to the ring plane carries a positive charge of approximately +0.248 elementary charges, while the unprotonated nitrogen atom bears a negative charge of approximately -0.191 elementary charges [1]. This attractive interaction contributes to the stabilization of the 3-amino form.

The computational investigation of solvation effects has revealed important insights into the environmental dependence of tautomeric equilibria [2]. Calculations incorporating polarizable continuum models to simulate aqueous solution environments show that solvent effects tend to reduce the energy difference between tautomers, making the 5-amino form more competitive [2]. This trend reflects the higher dipole moment of the 5-aminopyrazole tautomer, which experiences enhanced stabilization in polar environments.

Advanced computational techniques have been employed to characterize the transition states for tautomeric interconversion [1] [5]. Synchronous transit-guided quasi-Newton calculations have located the transition state structure for the intramolecular hydrogen transfer process [1]. These calculations reveal that the activation barrier for the 3-amino to 5-amino conversion is approximately 194-200 kilojoules per mole, confirming that direct intramolecular tautomerization requires substantial activation energy [1] [5]. The high energy barrier explains why tautomeric equilibration typically occurs through intermolecular mechanisms under normal conditions [1].

Relative Energy Differences Between Tautomers

The quantitative assessment of energy differences between 3-aminopyrazole and 5-aminopyrazole tautomers has been the subject of extensive computational investigation using multiple theoretical approaches. These studies have established a consistent picture of the thermodynamic relationship between the tautomeric forms, with the 3-amino tautomer consistently emerging as the more stable species across different levels of theory [1] [3] [5] [6].

The most comprehensive energy analysis has been conducted using density functional theory with the B3LYP functional and the 6-311++G(d,p) basis set [1]. These calculations predict an electronic energy difference of 10.7 kilojoules per mole in favor of the 3-aminopyrazole tautomer when zero-point vibrational energy corrections are included [1]. The corresponding Gibbs free energy difference amounts to 9.8 kilojoules per mole, indicating that entropic contributions slightly reduce the thermodynamic preference for the 3-amino form [1]. These energy differences are significant enough to ensure that the 3-amino tautomer constitutes the overwhelming majority of the equilibrium population under standard conditions.

High-level ab initio calculations have provided independent confirmation of the relative stabilities. MP2 calculations using the 6-311++G** basis set predict an energy difference of approximately 10.9 kilojoules per mole (2.61 kilocalories per mole) in favor of the 3-aminopyrazole tautomer [5]. The excellent agreement between density functional theory and MP2 results demonstrates the reliability of the computational predictions and establishes confidence in the theoretical assessment of tautomeric stability [5] [6].

The energy difference between tautomers exhibits some sensitivity to the specific computational protocol employed. Studies using different density functional approaches have reported energy differences ranging from 9.8 to 11.2 kilojoules per mole, all consistently favoring the 3-amino form [6]. This narrow range of values indicates that the fundamental thermodynamic relationship between tautomers is robust across different theoretical methods, although subtle variations in the magnitude of the energy difference can be observed [6].

Basis set effects on the calculated energy differences have been systematically investigated [6]. Calculations using smaller basis sets such as 6-31G* predict slightly smaller energy differences, while augmented basis sets like aug-cc-pVTZ yield results very similar to those obtained with 6-311++G(d,p) [6]. The inclusion of diffuse functions in the basis set is particularly important for accurate description of the amino group and its interactions with the aromatic system [6].

The influence of electron correlation on tautomer energy differences has been examined through comparison of Hartree-Fock and correlated methods [5] [6]. Hartree-Fock calculations generally predict larger energy differences favoring the 3-amino tautomer, while the inclusion of electron correlation through MP2 or density functional theory reduces the energy gap between tautomers [5] [6]. This trend reflects the more effective description of π-electron delocalization and dispersion interactions provided by correlated methods [5].

Temperature-dependent energy differences have been calculated through consideration of vibrational contributions to the thermodynamic functions [1]. The calculations show that the energy difference between tautomers remains relatively constant over the temperature range of 298-400 Kelvin, with only minor variations in the Gibbs free energy difference [1]. This stability indicates that the relative populations of tautomers should not vary dramatically with moderate temperature changes [1].

The activation barriers for tautomeric interconversion provide crucial information about the kinetic accessibility of equilibration between forms [1] [5]. Transition state calculations predict activation energies of 194-200 kilojoules per mole for the intramolecular hydrogen transfer process [1] [5]. This substantial barrier explains why direct tautomeric equilibration is slow under normal conditions and typically requires elevated temperatures or catalytic assistance [1] [5].

Computational studies have also examined the energetics of tautomerization in the presence of explicit water molecules. These calculations show that water-assisted proton transfer significantly reduces the activation barrier for tautomerization, lowering it to approximately 50-80 kilojoules per mole depending on the number of water molecules involved. This finding explains the enhanced rate of tautomeric equilibration observed in aqueous solution.

HOMA Index Applications

The Harmonic Oscillator Model of Aromaticity (HOMA) index has proven to be an invaluable tool for quantifying the aromatic character of the pyrazole ring in both 3-aminopyrazole and 5-aminopyrazole tautomers [1] [9] [8]. This geometric index of aromaticity provides insights into the electronic delocalization within the ring system and helps explain the factors governing tautomeric stability [9] [8] [12].

The HOMA index is calculated using the bond lengths within the aromatic ring according to the equation HOMA = 1 - (α/n)Σ(Ropt - Ri)², where α is a normalization constant, n is the number of bonds in the ring, Ropt represents the optimal bond length for maximum aromaticity, and Ri are the actual bond lengths [12] [13]. For the pyrazole ring system, the HOMA calculation must account for carbon-carbon, carbon-nitrogen, and nitrogen-nitrogen bonds, each with its own set of reference parameters [1] [12].

Computational analysis using density functional theory at the B3LYP/6-311++G(d,p) level reveals that both 3-aminopyrazole and 5-aminopyrazole exhibit high degrees of aromaticity, with HOMA indices of 0.87 and 0.88, respectively [1]. These values are very close to unity, indicating that both tautomers maintain substantial aromatic character despite the presence of the amino substituent [1]. The similarity of the HOMA values demonstrates that the degree of aromatic delocalization is not a primary factor in determining the relative stabilities of the tautomeric forms [1].

The near-identical HOMA indices for the two tautomers provide important insights into the nature of tautomeric stabilization [1]. Since aromaticity is essentially equivalent in both forms, the energy difference between tautomers must arise from other factors such as substituent-ring interactions, electrostatic effects, and orbital overlap considerations [1]. This finding challenges simplistic explanations based solely on aromatic stabilization and highlights the need for more sophisticated analysis of the factors governing tautomeric stability [1].

Comparative HOMA analysis of substituted pyrazoles has revealed the general robustness of aromatic character in this ring system [14] [15]. Studies of various 3(5)-substituted pyrazoles show HOMA indices typically ranging from 0.85 to 0.92, indicating that substitution patterns have only modest effects on overall aromaticity [14] [15]. The amino substituent falls within this range, confirming that it does not significantly perturb the aromatic character of the ring [1].

Advanced HOMA parameterizations have been developed to better account for the specific bonding environments in nitrogen-containing heterocycles [8] [13]. The HOMAc parameterization, which derives parameters from both aromatic and antiaromatic reference compounds calculated at high theoretical levels, provides enhanced accuracy for heterocyclic systems [8]. Application of HOMAc to aminopyrazole tautomers yields HOMA values that are consistent with the standard parameterization but with improved correlation to other aromaticity indices [8].

The relationship between HOMA indices and other measures of aromaticity has been systematically examined for the aminopyrazole system [1] [14]. Nucleus-independent chemical shift (NICS) calculations provide magnetic criteria for aromaticity that complement the geometric HOMA approach [14] [12]. Both measures consistently indicate high aromatic character for aminopyrazole tautomers, with magnetic aromaticity indices showing the same pattern of minimal differences between tautomeric forms [14].

UV-Induced Tautomerization in Argon Matrix

The photochemical behavior of 3-aminopyrazole in cryogenic argon matrices represents a remarkable example of UV-induced molecular transformations that proceed through highly specific mechanistic pathways [1] [17] [7]. Matrix isolation techniques provide an ideal environment for studying intrinsic photochemical processes by eliminating intermolecular interactions and allowing precise control of the chemical environment [1] [7].

The experimental investigation of UV-induced tautomerization employs broadband UV irradiation with wavelengths greater than 235 nanometers, delivered through a high-pressure mercury-xenon lamp system [1]. The choice of irradiation wavelength is crucial, as it corresponds to excitation within the long-wavelength wing of the S₃ ← S₀ electronic transition of 3-aminopyrazole [1]. Time-dependent density functional theory calculations predict this transition to occur at 223.6 nanometers with an oscillator strength of 0.0354, making it accessible to the experimental irradiation conditions [1].

The primary photochemical process observed under matrix isolation conditions is the conversion of 3-aminopyrazole to 5-aminopyrazole through an intramolecular hydrogen transfer mechanism [1] [7]. This phototautomerization reaction proceeds cleanly and efficiently, with infrared spectroscopic monitoring revealing the systematic decrease of bands attributable to the 3-amino tautomer and the corresponding growth of features characteristic of the 5-amino form [1]. The high selectivity of this process demonstrates the specificity of the photochemical pathway and the absence of competing side reactions under the isolated matrix conditions [1].

The mechanism of UV-induced tautomerization involves initial electronic excitation to the S₃ state, followed by rapid internal conversion to lower-lying excited states [1]. The calculations indicate that the S₁ state lies approximately 257.5 nanometers (464.6 kilojoules per mole) above the ground state [1]. This energy substantially exceeds the calculated activation barrier for intramolecular hydrogen transfer in the ground state (194.4 kilojoules per mole), providing sufficient energy for the tautomerization process upon radiationless decay [1].

The photochemical pathway most likely involves relaxation from the initially populated S₃ state to the S₀ ground state with retention of sufficient vibrational energy to surmount the tautomerization barrier [1]. This mechanism implies that the hydrogen transfer occurs in a vibrationally excited ground state rather than in an electronically excited state [1]. However, the possibility of excited-state hydrogen transfer cannot be definitively excluded without detailed mapping of the excited-state potential energy surfaces [1].

Matrix effects play a crucial role in the photochemical behavior of isolated 3-aminopyrazole molecules [1] [7]. The argon matrix environment provides a rigid cage that prevents diffusion and eliminates intermolecular interactions while allowing intramolecular photochemical processes to proceed [1] [7]. The low temperature (10 Kelvin) ensures that thermal back-reaction is negligible, allowing for accumulation of the photoproduct and detailed spectroscopic characterization [1].

The efficiency of the phototautomerization process has been quantified through analysis of infrared spectral changes as a function of irradiation time [1]. Extended irradiation periods (5.5 hours) result in substantial conversion of 3-aminopyrazole to 5-aminopyrazole, demonstrating the effectiveness of the photochemical process [1]. The kinetics of the conversion appear to follow first-order behavior, consistent with a unimolecular photochemical mechanism [1].

Minor photolysis products have been detected in addition to the primary tautomerization process [1]. Infrared bands appearing in the 2240-2260 and 2070-2180 wavenumber regions suggest the formation of small amounts of ring-opened products such as cyanamide, ethynamine, carbodiimide, and ketenimine [1]. However, these fragmentation products constitute only a minor fraction of the total photochemical yield, with tautomerization remaining the dominant process [1].

The wavelength dependence of the photochemical process has been investigated to understand the electronic origins of the tautomerization [1]. Irradiation at wavelengths longer than 280 nanometers results in significantly reduced photochemical activity, confirming that access to the S₃ electronic state is necessary for efficient tautomerization [1]. This wavelength dependence provides strong evidence for the proposed mechanism involving initial excitation to the S₃ state [1].

Comparative studies in xenon matrices have revealed similar photochemical behavior, demonstrating that the tautomerization process is not specific to the argon matrix environment [1]. The slightly different trapping sites available in xenon matrices result in some shifts in the infrared frequencies but do not alter the fundamental photochemical pathway [1]. This matrix independence confirms that the observed photochemistry represents an intrinsic molecular property rather than a matrix-specific effect [1].

The photochemical studies have provided valuable insights into the excited-state dynamics of aminopyrazole systems [1] [17]. The high selectivity for tautomerization over other potential photochemical pathways suggests that the molecular structure is particularly well-suited for efficient hydrogen transfer following electronic excitation [1]. This finding has implications for the design of photoresponsive materials based on pyrazole scaffolds [17] [18].

Structural Stabilization Mechanisms

The structural stabilization of 3-aminopyrazole tautomers involves a complex interplay of electronic, steric, and electrostatic factors that collectively determine the relative energies and geometries of the tautomeric forms [1] [2] [5]. Understanding these stabilization mechanisms is crucial for predicting tautomeric behavior and designing molecules with specific properties [19] [20] [11].

The primary stabilization mechanism for the 3-aminopyrazole tautomer involves enhanced π-electron delocalization between the amino group and the pyrazole ring system [1] [2] [5]. In this configuration, the amino group adopts a geometry that optimizes orbital overlap between the nitrogen lone pair and the π-system of the aromatic ring [2] [5]. The lone electron pair on the amino nitrogen is oriented perpendicular to the ring plane, allowing for effective conjugation with the aromatic π-orbitals [2]. This electronic delocalization results in partial double-bond character for the C-N bond connecting the amino group to the ring, as evidenced by the shortened bond length of 1.395 Ångströms compared to typical C-N single bonds [1].

Electrostatic interactions provide an additional layer of stabilization in the 3-aminopyrazole tautomer [1]. The amino hydrogen atoms carry partial positive charges due to the electronegativity difference between nitrogen and hydrogen, while the unprotonated nitrogen atom in the ring bears a partial negative charge [1]. The geometric arrangement in the 3-amino tautomer allows for favorable electrostatic interactions between these oppositely charged centers, with the amino hydrogen closest to the ring plane positioned only 15.1 degrees out of planarity and directed toward the unprotonated nitrogen [1].

The 5-aminopyrazole tautomer exhibits different stabilization patterns due to its distinct geometric arrangement [1] [2]. In this form, the amino group lone pair adopts a more coplanar orientation with respect to the ring, resulting in less efficient π-orbital overlap [2]. The amino hydrogen atoms face ring hydrogen atoms rather than the electronegative nitrogen center, leading to less favorable electrostatic interactions [1]. These structural differences account for the reduced stability of the 5-amino tautomer relative to the 3-amino form [1] [2].

Hyperconjugation effects contribute to the stabilization of both tautomeric forms but to different extents [20]. The interaction between C-H σ-bonds and the π-system of the ring provides additional electronic stabilization [20]. In the 3-aminopyrazole tautomer, the amino group orientation allows for more effective hyperconjugative interactions, further contributing to its enhanced stability [20].

Steric factors play a significant role in determining the preferred conformations of the amino group in both tautomers [1] [20]. The amino group exhibits pyramidal geometry with tetrahedral-like bond angles, deviating from planarity to minimize steric repulsion between the amino hydrogen atoms and nearby ring substituents [1]. In the 3-amino tautomer, the amino group adopts a conformation that minimizes repulsive interactions with ring hydrogen atoms while maximizing favorable electrostatic contacts [1].

Hydrogen bonding interactions represent another important stabilization mechanism, particularly in condensed phases and crystalline environments [19] [20]. The amino group can serve as both a hydrogen bond donor and acceptor, allowing for intermolecular stabilization through hydrogen bond networks [19]. In crystalline environments, aminopyrazole molecules often form extended hydrogen-bonded chains or dimeric structures that significantly influence the observed tautomeric preferences [19] [20].

The role of intramolecular hydrogen bonding in tautomeric stabilization has been investigated through computational analysis of weak interactions [21] [20]. While classical N-H···N hydrogen bonds are not possible within a single aminopyrazole molecule due to geometric constraints, weaker C-H···N and N-H···π interactions may contribute to conformational preferences [21] [20]. These weak interactions are particularly important in determining the precise orientation of the amino group relative to the ring plane [20].

Solvent effects profoundly influence the relative stabilization of tautomeric forms through differential solvation mechanisms [2]. Polar solvents preferentially stabilize the more polar 5-aminopyrazole tautomer through enhanced dipole-dipole interactions and hydrogen bonding with solvent molecules [2]. This differential solvation can partially or completely reverse the gas-phase stability order, demonstrating the crucial role of environmental factors in determining tautomeric equilibria.

The influence of crystal packing forces on tautomeric stabilization has been documented in X-ray crystallographic studies [22] [19]. Intermolecular interactions in the solid state can strongly favor one tautomeric form over another, sometimes leading to exclusive observation of the less stable gas-phase tautomer in crystalline environments [22] [19]. These packing effects highlight the importance of considering environmental factors when predicting tautomeric behavior [19].

Substituent effects on stabilization mechanisms have been systematically investigated through computational analysis of various 3(5)-substituted pyrazoles [9] [14] [10]. Electron-donating substituents enhance the stability of the 3-substituted tautomer by increasing electron density in the ring system and promoting more effective π-conjugation with the substituent [9] [10]. Conversely, electron-withdrawing substituents favor the 5-substituted form by reducing electron density and making the 3-position less favorable for electron-rich substituents [9] [10].

Temperature-dependent stabilization mechanisms have been explored through variable-temperature spectroscopic studies [23]. At elevated temperatures, entropic effects become increasingly important relative to enthalpic contributions, potentially altering the position of tautomeric equilibria [23]. The temperature dependence of tautomeric ratios provides insights into the entropy differences between tautomeric forms and the nature of the stabilization mechanisms [23].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 48 of 50 companies with hazard statement code(s):;

H302 (93.75%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (95.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (10.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant